molecular formula C19H25NO3 B181377 N-(1-adamantyl)-3,4-dimethoxybenzamide CAS No. 352561-13-8

N-(1-adamantyl)-3,4-dimethoxybenzamide

Cat. No. B181377
M. Wt: 315.4 g/mol
InChI Key: IQINEFSQCFXZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-3,4-dimethoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique adamantyl group that contributes to its high potency.

Mechanism Of Action

The mechanism of action of N-(1-adamantyl)-3,4-dimethoxybenzamide involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the endocannabinoid system, leading to the release of neurotransmitters such as dopamine and serotonin. N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have high potency and efficacy in activating the endocannabinoid system, which contributes to its potent effects on behavior and physiology.

Biochemical And Physiological Effects

N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects on the body. This compound has been shown to alter neurotransmitter release, gene expression, and protein synthesis in various tissues. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been shown to affect cardiovascular function, immune function, and metabolism. These effects are thought to be mediated by the activation of the endocannabinoid system by N-(1-adamantyl)-3,4-dimethoxybenzamide.

Advantages And Limitations For Lab Experiments

N-(1-adamantyl)-3,4-dimethoxybenzamide has several advantages as a tool for scientific research. This compound has high potency and efficacy in activating the endocannabinoid system, which allows for precise and reproducible effects on behavior and physiology. N-(1-adamantyl)-3,4-dimethoxybenzamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also limitations to the use of N-(1-adamantyl)-3,4-dimethoxybenzamide in lab experiments. The high potency of this compound can lead to adverse effects on animal behavior and physiology, which can complicate the interpretation of results. Additionally, the use of synthetic cannabinoids in lab experiments is controversial due to the potential for abuse and misuse.

Future Directions

There are several future directions for research on N-(1-adamantyl)-3,4-dimethoxybenzamide and other synthetic cannabinoids. One area of interest is the development of more potent and specific synthetic cannabinoids that can be used as tools for scientific research. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on behavior and physiology. Additionally, the development of novel therapies based on the endocannabinoid system is a promising area of research that could have important implications for the treatment of a wide range of diseases and disorders.

Synthesis Methods

The synthesis of N-(1-adamantyl)-3,4-dimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. This reaction produces N-(1-adamantyl)-3,4-dimethoxybenzamide in high yields and purity. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the reaction have been developed to optimize the yield and purity of the final product.

Scientific Research Applications

N-(1-adamantyl)-3,4-dimethoxybenzamide has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been used to study the effects of synthetic cannabinoids on neurotransmitter release, gene expression, and behavioral responses.

properties

CAS RN

352561-13-8

Product Name

N-(1-adamantyl)-3,4-dimethoxybenzamide

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1-adamantyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H25NO3/c1-22-16-4-3-15(8-17(16)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21)

InChI Key

IQINEFSQCFXZEN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC

solubility

2.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.